molecular formula C4H5Cl2N3S B12968158 4-Chlorothiazole-5-carboximidamide hydrochloride

4-Chlorothiazole-5-carboximidamide hydrochloride

Cat. No.: B12968158
M. Wt: 198.07 g/mol
InChI Key: VEDHCTGLNIWJNV-UHFFFAOYSA-N
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Description

4-Chlorothiazole-5-carboximidamide hydrochloride: is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiazole-5-carboximidamide hydrochloride typically involves the reaction of 4-chlorothiazole-5-carboxaldehyde with an appropriate amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted thiazole derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: 4-Chlorothiazole-5-carboximidamide hydrochloride is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine: The compound has shown promise in preliminary studies as an anti-tumor agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation is of particular interest.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Chlorothiazole-5-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • 4-Chlorothiazole-5-carboxaldehyde
  • 4-Chlorothiazole-5-carboxylic acid
  • 4-Chlorothiazole-5-carboxamide

Comparison: Compared to its analogs, 4-Chlorothiazole-5-carboximidamide hydrochloride is unique due to its specific functional group, which imparts distinct reactivity and biological activity. For example, while 4-Chlorothiazole-5-carboxaldehyde is primarily used as a precursor in synthesis, this compound has more direct applications in medicinal chemistry due to its potential as an enzyme inhibitor.

Properties

Molecular Formula

C4H5Cl2N3S

Molecular Weight

198.07 g/mol

IUPAC Name

4-chloro-1,3-thiazole-5-carboximidamide;hydrochloride

InChI

InChI=1S/C4H4ClN3S.ClH/c5-3-2(4(6)7)9-1-8-3;/h1H,(H3,6,7);1H

InChI Key

VEDHCTGLNIWJNV-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)C(=N)N)Cl.Cl

Origin of Product

United States

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